KSK120
Beschreibung
8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyridine core, a naphthalen-1-ylmethyl group, and a phenyl group. Its molecular structure suggests potential biological and chemical activities, making it a subject of interest for researchers.
Eigenschaften
Molekularformel |
C28H22N2O2S |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C28H22N2O2S/c31-25-16-21(15-20-9-6-8-18-7-4-5-12-23(18)20)26(19-13-14-19)28-30(25)24(17-33-28)27(32)29-22-10-2-1-3-11-22/h1-12,16-17,19H,13-15H2,(H,29,32) |
InChI-Schlüssel |
TYPJPKPPPMYZMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C3N(C(=O)C=C2CC4=CC=CC5=CC=CC=C54)C(=CS3)C(=O)NC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the thiazolo[3,2-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The naphthalen-1-ylmethyl and phenyl groups are then introduced through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the cyclopropyl and naphthalen-1-ylmethyl groups makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl group in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide has been studied for its potential use in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to bind to the active site of viral proteases, inhibiting their function and preventing viral replication. The compound’s structure allows it to form stable complexes with these enzymes, disrupting their activity and thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazolo[3,2-a]pyridine derivatives, which share the core structure but differ in the substituents attached to the ring. These compounds exhibit varying degrees of biological and chemical activities, depending on their specific structures. For example:
(3R)-8-cyclopropyl-6-(morpholin-4-ylmethyl)-7-(1-naphthylmethyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid: This compound has a morpholin-4-ylmethyl group instead of the phenyl group, which may alter its biological activity and chemical reactivity.
Thiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
